N-(3-Amino-4-chlorophenyl)acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)acetamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of acetanilide, where the phenyl ring is substituted with an amino group at the 3-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-chlorophenyl)acetamide typically involves the acylation of 3-amino-4-chloroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane or toluene to facilitate the reaction and subsequent purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, which can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Nitro derivatives or hydroxylated products.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which N-(3-Amino-4-chlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the amino group, leading to different chemical reactivity and biological activity.
N-(3-Amino-4-methylphenyl)acetamide: Substitution of chlorine with a methyl group, affecting its steric and electronic properties.
N-(3-Amino-4-bromophenyl)acetamide: Bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: N-(3-Amino-4-chlorophenyl)acetamide is unique due to the presence of both an amino and a chloro group on the aromatic ring, which provides a distinct set of chemical properties and potential biological activities. This dual substitution pattern allows for diverse chemical modifications and applications in various fields.
Biological Activity
N-(3-Amino-4-chlorophenyl)acetamide, a compound with the molecular formula C8H9ClN2O, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features an amino group and a chloro substituent on the phenyl ring, which contributes to its unique biological properties. The compound can be synthesized through various methods, which influence its purity and biological efficacy.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C8H9ClN2O |
Functional Groups | Amino group (-NH2), Chloro group (-Cl) |
Molecular Weight | 172.62 g/mol |
This compound exhibits biological activity primarily through its interactions with specific molecular targets. Research indicates that it may inhibit bacterial enzymes or bind to receptors, modulating various biological pathways. Its structural similarity to other antibacterial agents suggests potential efficacy against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.
Interaction Studies
Preliminary studies have demonstrated that derivatives of this compound show significant antimicrobial activity. For instance, derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing varying degrees of effectiveness based on their structural modifications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contextualized by comparing it with similar compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(4-Chlorophenyl)acetamide | C8H9ClN2O | Lacks amino substitution at position 3 |
4-Chloroacetanilide | C8H9ClN | Substituted only at para position on the phenyl |
N-(2-Amino-5-chlorophenyl)acetamide | C8H9ClN2O | Amino group at position 2 instead of position 3 |
N-(3-Aminophenyl)acetamide | C8H10N2O | No chloro substitution; only amino group present |
The presence of both amino and chloro groups at specific positions on the phenyl ring enhances the compound's reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various chloroacetamides revealed that this compound exhibited notable activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological efficacy .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound inhibits bacterial growth. The findings suggested that the compound interferes with bacterial enzyme function, thereby disrupting essential metabolic processes .
- Pharmacological Applications : Investigations into the pharmacological potential of this compound have indicated possible applications in treating infections caused by resistant bacterial strains, highlighting its importance in developing new therapeutic agents.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPQGGYCFVDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199831 | |
Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51867-83-5 | |
Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51867-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051867835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-amino-4-chlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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